molecular formula C19H15Cl4NO5 B297226 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No. B297226
M. Wt: 479.1 g/mol
InChI Key: NAEJDTAZWJTCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as AG-205, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In addition, 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and cytokine production, and inhibit viral replication. In addition, 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been found to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several advantages for lab experiments, including its potential as a safe and effective therapeutic agent, and its ability to inhibit the activity of various enzymes and signaling pathways. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action, and the potential for off-target effects.

Future Directions

There are several future directions for research on 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further research is needed to determine the optimal dosage and administration of 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione for therapeutic use.

Synthesis Methods

The synthesis of 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves a series of chemical reactions, which include the condensation of 3-acetylphenol with 2,3,4,5-tetrachloroaniline, followed by a cyclization reaction with dimethyl malonate and sodium ethoxide. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. In cancer research, 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Furthermore, 4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been studied for its potential as an antiviral agent, with promising results in inhibiting the replication of certain viruses.

properties

Molecular Formula

C19H15Cl4NO5

Molecular Weight

479.1 g/mol

IUPAC Name

4-(3-acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H15Cl4NO5/c1-8(25)9-5-4-6-10(7-9)24-15(26)11-12(16(24)27)18(23)14(21)13(20)17(11,22)19(18,28-2)29-3/h4-7,11-12H,1-3H3

InChI Key

NAEJDTAZWJTCCX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(OC)OC)Cl)Cl)Cl)Cl

Origin of Product

United States

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